12,14-Pentacosadiynoic acid

Vue d'ensemble

Description

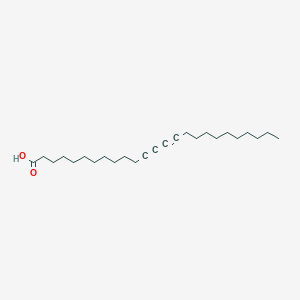

12,14-Pentacosadiynoic acid is a very long-chain fatty acid with the molecular formula C25H42O2. It is a solid compound, typically appearing as colorless to slightly yellow crystals. This compound is known for its unique structure, which includes two triple bonds at the 12th and 14th positions of the carbon chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 12,14-Pentacosadiynoic acid can be synthesized through a multi-step process. One common method involves the initial synthesis of 12,14-pentacosadiynol, which is then oxidized to form the desired acid. The synthesis begins with the reaction of hexadecyl bromide with acetonitrile to produce 12,14-pentacosadiynol. This intermediate is then oxidized under conditions involving perchloric acid to yield this compound .

Industrial Production Methods: While industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps to those used in laboratory settings. The scalability of the process would depend on optimizing reaction conditions and ensuring the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 12,14-Pentacosadiynoic acid undergoes various chemical reactions, including:

Polymerization: Under UV radiation, this compound can polymerize to form polydiacetylene, which exhibits unique colorimetric properties.

Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

Substitution: It can undergo substitution reactions where functional groups are introduced at specific positions on the carbon chain.

Common Reagents and Conditions:

UV Radiation: Used for polymerization reactions.

Oxidizing Agents: Such as perchloric acid for oxidation reactions.

Catalysts: Various catalysts can be used to facilitate substitution reactions.

Major Products:

Polydiacetylene: Formed through polymerization, exhibiting color changes from blue to red under different conditions.

Oxidized Derivatives: Formed through oxidation reactions.

Applications De Recherche Scientifique

Chemical Properties and Structure

12,14-Pentacosadiynoic acid has the molecular formula and features a long carbon chain with two conjugated triple bonds. This structure contributes to its amphiphilic nature, making it suitable for various applications in materials science and biochemistry.

Sensor Development

Colorimetric Sensors

PCDA is extensively used in developing colorimetric sensors due to its ability to undergo chromatic transitions in response to environmental stimuli. For instance, a study demonstrated that PCDA can be polymerized to form a sensor that exhibits a color change upon exposure to specific ions, such as cadmium . This property is exploited for detecting heavy metals in environmental samples.

Biosensors

PCDA-based biosensors have been developed for detecting biomolecules. For example, peptide-functionalized PDAs have shown promise as fluorescent turn-on sensors for bacterial lipopolysaccharides, indicating their potential in medical diagnostics .

Photopolymerization Applications

Self-Assembly and Coatings

PCDA can self-assemble into organized structures when subjected to light, allowing for the creation of thin films and coatings. These films can be utilized in various applications, including as inert coatings on nanoparticles to enhance their stability and functionality .

3D Printing

Recent advancements have incorporated PCDA into 3D printing technologies. A study highlighted the use of epoxy-based PDA composites that respond to near-infrared light and thermal stimuli, showcasing their versatility in creating functional materials with tailored properties .

Drug Delivery Systems

PCDA's amphiphilic nature allows it to form micelles or vesicles that can encapsulate drugs, enhancing their solubility and bioavailability. Research indicates that PDAs can be engineered to release therapeutic agents in response to specific triggers, such as pH changes or light exposure, making them suitable candidates for targeted drug delivery systems.

Environmental Applications

Pollutant Detection

The unique properties of PCDA make it an effective material for detecting environmental pollutants. Its ability to change color in response to specific chemical interactions enables its use in monitoring water quality and identifying contaminants.

Nanoparticle Functionalization

PCDA can modify the surface properties of nanoparticles, enhancing their hydrophilicity and enabling their use in various applications, including catalysis and environmental remediation .

Case Studies

Mécanisme D'action

The mechanism of action of 12,14-pentacosadiynoic acid primarily involves its ability to undergo polymerization and form polydiacetylene. This polymer exhibits unique colorimetric properties due to the conjugated system of alternating double and triple bonds. The color change from blue to red occurs due to external stimuli such as temperature, pH, and the presence of specific chemicals or biological molecules . The molecular targets and pathways involved include interactions with various functional groups and the formation of hydrogen bonds, which influence the polymer’s structure and properties .

Comparaison Avec Des Composés Similaires

10,12-Pentacosadiynoic Acid: Another diacetylenic acid with similar polymerization properties.

9,12-Octadecadiynoic Acid: A shorter-chain diacetylenic acid with similar chemical reactivity.

5,7-Hexadecadiynoic Acid: A diacetylenic acid with a shorter carbon chain and similar polymerization behavior.

Uniqueness: 12,14-Pentacosadiynoic acid is unique due to its specific chain length and the positions of the triple bonds, which influence its polymerization properties and the resulting polydiacetylene’s colorimetric behavior. This makes it particularly useful in applications requiring precise control over the polymer’s optical properties .

Activité Biologique

- Chemical Formula : C25H42O2

- Molecular Weight : 394.6 g/mol

- Structure : The compound contains a long hydrocarbon chain with two conjugated triple bonds at the 12th and 14th positions.

Antimicrobial Properties

Research indicates that PCDA is present in bioactive fractions derived from Streptomyces species, which are known for their antimicrobial properties. In a study involving the extraction of compounds from Streptomyces sp. PBR11, PCDA was identified among other compounds that demonstrated various biological activities, including:

- Antibacterial Activity : Compounds in the extract showed significant activity against pathogens like Candida albicans and Escherichia coli .

- Potential Applications : The presence of PCDA in these extracts suggests it may contribute to the antimicrobial efficacy observed in the bioactive fractions .

Cytotoxicity and Cell Viability

The cytotoxic effects of PCDA have been explored in relation to its concentration. In studies involving cell lines, it was observed that while some fractions containing PCDA exhibited low cytotoxicity at concentrations up to 50 μg/mL, higher concentrations led to a decline in cell viability:

Antioxidant Activity

Although specific studies on the antioxidant properties of PCDA are scarce, it is often associated with compounds that exhibit significant antioxidant activity. The presence of PCDA in extracts that also contain known antioxidants suggests potential synergistic effects when combined with other bioactive compounds.

Table of Identified Compounds in Bioactive Fractions

| Compound Name | Biological Activity |

|---|---|

| Ethambutol | Antituberculosis |

| Crustecdysone | Antiparasitic |

| 12,14-Pentacosadiynoic acid | Potential antimicrobial activity |

| Acetylsalicylic acid (Aspirin) | Anti-inflammatory |

| N-depyridomethyl-indinavir | Antiretroviral |

This table summarizes some of the key compounds found alongside PCDA in bioactive extracts from Streptomyces sp. PBR11, highlighting their diverse biological activities .

Propriétés

IUPAC Name |

pentacosa-12,14-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-10,15-24H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUBUTPKAGTFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429504 | |

| Record name | 12,14-Pentacosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101216-59-5 | |

| Record name | 12,14-Pentacosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.